3-(Methoxymethoxy)aniline

Vue d'ensemble

Description

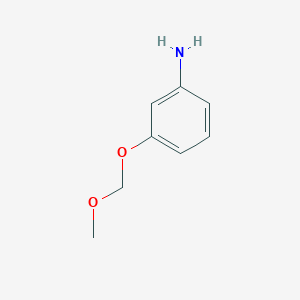

3-(Methoxymethoxy)aniline, also known by its chemical formula C8H11NO2, is an organic compound that belongs to the class of anilines. It is characterized by the presence of a methoxymethoxy group attached to the benzene ring at the meta position relative to the amino group. This compound is primarily used in research and development settings and has various applications in organic synthesis and material science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3-nitroaniline with methoxymethyl chloride in the presence of a base, followed by reduction of the nitro group to an amino group .

Industrial Production Methods: While specific industrial production methods for 3-(Methoxymethoxy)aniline are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The process may involve continuous flow reactors and automated systems to ensure consistent production quality .

Analyse Des Réactions Chimiques

Types of Reactions: 3-(Methoxymethoxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions typically target the nitro group if present, converting it to an amino group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of this compound can yield nitro derivatives, while halogenation can produce bromo or chloro derivatives .

Applications De Recherche Scientifique

3-(Methoxymethoxy)aniline has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a precursor for drug development.

Industry: It is used in the production of dyes, pigments, and other materials.

Mécanisme D'action

The mechanism of action of 3-(Methoxymethoxy)aniline involves its interaction with molecular targets through its functional groups. The amino group can participate in hydrogen bonding and nucleophilic reactions, while the methoxymethoxy group can undergo cleavage to release methanol and form reactive intermediates. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparaison Avec Des Composés Similaires

3-Methoxyaniline: Similar structure but lacks the methoxymethoxy group.

4-Methoxyaniline: The methoxy group is at the para position relative to the amino group.

3,4-Dimethoxyaniline: Contains two methoxy groups at the meta and para positions relative to the amino group

Uniqueness: 3-(Methoxymethoxy)aniline is unique due to the presence of the methoxymethoxy group, which imparts distinct chemical properties and reactivity compared to other aniline derivatives. This makes it valuable in specific synthetic applications where selective reactivity is required .

Activité Biologique

3-(Methoxymethoxy)aniline, with the chemical formula C8H11NO2, is an organic compound belonging to the aniline class. It features a methoxymethoxy group attached to the benzene ring at the meta position relative to the amino group. This compound has garnered interest in various fields, particularly due to its potential biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating various derivatives of aniline found that certain structural modifications could enhance antimicrobial efficacy against a range of pathogens. While specific data on this compound's effectiveness was limited, its structural similarities to other active derivatives suggest potential effectiveness against both Gram-positive and Gram-negative bacteria .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. For instance, compounds with similar aniline structures have demonstrated antiproliferative activity against various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells. The mechanism of action often involves inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis .

Case Study: Inhibition of Tubulin Polymerization

A recent study highlighted the effectiveness of structurally related compounds in inhibiting tubulin polymerization. Compounds derived from anilines were shown to induce G2/M phase arrest in cancer cells, leading to increased apoptotic activity. Although direct studies on this compound are sparse, its structural characteristics suggest it may exhibit similar mechanisms .

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Interaction : Anilines are known to interact with various enzymes and proteins within biological systems, potentially influencing metabolic pathways.

- Cellular Effects : While specific effects on cell signaling pathways and gene expression remain under investigation, it is hypothesized that this compound could modulate cellular functions through biochemical interactions .

- Pharmacokinetics : The pharmacokinetic profile of anilines generally indicates rapid metabolism and elimination, which may affect their therapeutic efficacy and safety profiles.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Characteristics | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 3-Methoxyaniline | Methoxy group at para position | Moderate | Low |

| 4-Methoxyaniline | Methoxy group at para position | Moderate | Moderate |

| 3,4-Dimethoxyaniline | Two methoxy groups | High | High |

| This compound | Unique methoxymethoxy group | Potentially high | Potentially high |

This table illustrates that while this compound shares some characteristics with other anilines, its unique functional group may confer distinct biological activities.

Conclusion and Future Directions

The biological activity of this compound presents a promising area for further research. Its potential antimicrobial and anticancer properties warrant additional studies to elucidate its mechanisms of action and therapeutic applications. Future investigations should focus on:

- In Vitro Studies : To confirm antimicrobial and anticancer efficacy across various cell lines.

- In Vivo Studies : To assess pharmacokinetics, metabolic stability, and safety profiles in animal models.

- Mechanistic Studies : To explore specific pathways influenced by this compound.

Propriétés

IUPAC Name |

3-(methoxymethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-10-6-11-8-4-2-3-7(9)5-8/h2-5H,6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYUGTXVKEWULGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC=CC(=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.